molecular formula C11H13N3O2 B8314529 4-(2-[1,2,3]Triazol-1-yl-ethoxymethyl)-phenol

4-(2-[1,2,3]Triazol-1-yl-ethoxymethyl)-phenol

Cat. No.: B8314529
M. Wt: 219.24 g/mol
InChI Key: VNONBKZQWXYHMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-[1,2,3]Triazol-1-yl-ethoxymethyl)-phenol is a useful research compound. Its molecular formula is C11H13N3O2 and its molecular weight is 219.24 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H13N3O2

Molecular Weight

219.24 g/mol

IUPAC Name

4-[2-(triazol-1-yl)ethoxymethyl]phenol

InChI

InChI=1S/C11H13N3O2/c15-11-3-1-10(2-4-11)9-16-8-7-14-6-5-12-13-14/h1-6,15H,7-9H2

InChI Key

VNONBKZQWXYHMQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1COCCN2C=CN=N2)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 500 mg (1.93 mmol) 1-[2-(4-allyloxy-benzyloxy)-ethyl]-1H-[1,2,3]-triazole in 10 ml dichloromethane was added to a solution of 904 mg (5.79 mmol) 1,3-dimethylbarbituric acid and 58 mg (0.05 mmol) Pd(PPh3)4 in 20 ml dichloromethane and stirred for 4.5 h at 40° C. The mixture was extracted with 3×20 ml sat. NaHCO3-solution and 8 ml water and the combined aqueous phases were reextracted with 2×10 ml dichloromethane. The organic extracts were combined and dried over MgSO4. Solvents were distilled off and the residue purified by chromatography on silica gel (ethyl acetate) to yield 248 mg (59%) of the title compound.
Name
1-[2-(4-allyloxy-benzyloxy)-ethyl]-1H-[1,2,3]-triazole
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
904 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
58 mg
Type
catalyst
Reaction Step One
Yield
59%

Synthesis routes and methods II

Procedure details

Name
C=CCOc1ccc(COCCn2ccnn2)cc1
Quantity
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reactant
Reaction Step One
Quantity
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Type
reactant
Reaction Step One
Name
Quantity
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Type
reactant
Reaction Step One

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